2-[1-(aminomethyl)cyclobutyl]acetic Acid
Description
2-[1-(Aminomethyl)cyclobutyl]acetic acid (C7H13NO2) is a cyclobutane-derived carboxylic acid with an aminomethyl substituent. Its hydrochloride form (C7H14ClNO2, MW 179.65) is documented as a building block in pharmaceutical synthesis . This compound shares structural homology with Gabapentin but differs in ring size and substituent positioning.
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-5,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZCXJSCJAXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748754-87-2 | |
| Record name | 2-(1-(Aminomethyl)cyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclobutyl]acetic acid typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through cyclization reactions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(aminomethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-[1-(aminomethyl)cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(aminomethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid
- Structure: Cyclobutyl ring with a Boc-protected amine (C11H19NO4, MW 229.28) .
- Role : Intermediate in peptide synthesis, enabling selective amine deprotection.
- Comparison : The Boc group stabilizes the amine during synthesis, contrasting with the free amine in the target compound. This derivative is less polar, affecting solubility.
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Structure : Cyclopropyl ring with mercaptomethyl and acetic acid groups (C6H8O2S, MW 144.19) .
- Application : Intermediate in Montelukast synthesis; the thiol group enables disulfide bond formation.
- Key Difference: The smaller cyclopropane ring (higher strain) and thiol substituent increase reactivity compared to the cyclobutyl-aminomethyl analog.
{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid
- Structure : Cyclobutyl ring with trifluoromethylphenyl and acetic acid groups (C13H13F3O2, MW 258.24) .
- Properties : The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~3–4) and lipophilicity.
- Comparison: Increased hydrophobicity may improve blood-brain barrier penetration relative to the aminomethyl analog.
Physicochemical and Pharmacological Insights
Biological Activity
2-[1-(aminomethyl)cyclobutyl]acetic acid (also known as 2-AMCA) is an organic compound characterized by its cyclobutane structure and an aminomethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 2-AMCA, including its mechanisms of action, research findings, and applications.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- Structure : The compound features a cyclobutane ring with an aminomethyl group and an acetic acid moiety, which influences its reactivity and biological interactions.
The biological activity of 2-AMCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group is thought to facilitate interactions with enzymes and receptors, potentially modulating their activity. The acetic acid portion can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's overall biological effects.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of 2-AMCA. It has been investigated for its ability to inhibit the growth of various cancer cell lines. For example, in vitro experiments demonstrated that 2-AMCA exhibited significant cytotoxic effects against HCT116 colon cancer cells with an IC50 value in the low micromolar range .
Neuroprotective Effects
Research has indicated that 2-AMCA may possess neuroprotective properties. A study examining the effects of this compound on neuronal cell lines revealed that it could reduce oxidative stress-induced apoptosis, suggesting a potential role in neurodegenerative disease prevention.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that 2-AMCA could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
Applications in Research and Medicine
2-AMCA is being explored for various applications:
- Drug Development : Its unique structure makes it a promising candidate for developing new therapeutic agents targeting cancer and neurodegenerative diseases.
- Chemical Synthesis : Utilized as a building block in organic synthesis due to its reactive functional groups.
- Biological Research : Investigated for its interactions with biomolecules, contributing to the understanding of cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
